3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-
Description
The compound 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- (hereafter referred to as Compound A) is a thiazolidine derivative characterized by:
- A 4-oxo group at position 2.
- A 2-thioxo group at position 2.
- A 5-[[4-(phenylmethoxy)phenyl]methylene] substituent in the Z-configuration at position 3.
- An acetic acid moiety at position 3.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHQPBOMSXIRRL-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128480 | |
| Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151944-58-9 | |
| Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151944-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- typically involves multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nano-catalysis and green chemistry are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Anticancer Properties
Research has indicated that certain derivatives of thiazolidineacetic acid exhibit anticancer activity. For instance, a study highlighted the bioactivity of specific derivatives that showed mild anticancer effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation at low concentrations, suggesting their potential as therapeutic agents in oncology .
Antifungal Activity
Several studies have investigated the antifungal properties of thiazolidineacetic acid derivatives. Notably, compounds like [(5Z)-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid have demonstrated significant inhibitory effects against fungal species such as Candida tropicalis and Candida krusei. This suggests a potential application in treating fungal infections .
Aldose Reductase Inhibition
The compound has shown promise as an aldose reductase inhibitor, which is crucial for managing diabetic complications. Derivatives have been identified with potent inhibitory effects on the aldose reductase enzyme (ALR2), with some compounds exhibiting submicromolar IC50 values. This positions them as potential candidates for diabetes-related therapies .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of thiazolidineacetic acid derivatives is crucial for optimizing their pharmacological properties. Studies have established correlations between structural modifications and biological activity, indicating that specific substitutions can enhance potency and selectivity against target enzymes or pathogens . For instance, modifications to the aryl groups or side chains can significantly impact both anticancer and antifungal activities.
Anticancer Activity Case Study
In a notable case study, a derivative of thiazolidineacetic acid was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects at concentrations as low as 5 µM. This study underscores the therapeutic potential of these compounds in cancer treatment and warrants further investigation into their mechanisms .
Antifungal Efficacy Case Study
Another study evaluated the antifungal efficacy of thiazolidineacetic acid derivatives against clinical isolates of Candida. The results showed that certain compounds not only inhibited fungal growth but also affected biofilm formation, highlighting their potential use in clinical settings for managing resistant fungal infections .
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The arylidene substituent at position 5 is critical for modulating properties. Key analogues and their substituents include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in Compound B) lower melting points compared to electron-donating groups (e.g., methoxy in Compound C) .
- The 4-(phenylmethoxy)phenyl group in Compound A is structurally similar to Compound C but lacks the 3-methoxy group, which may reduce steric hindrance and improve solubility.
Antifungal and Antibacterial Activity
- Compound F ({(5Z)-5-[(5-phenyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid) showed moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
Enzyme Inhibition
Biological Activity
3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, commonly referred to as a thiazolidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C19H15NO4S2
- Molecular Weight: 385.46 g/mol
- CAS Number: 161192-39-8
- Key Structural Features: The compound features a thiazolidine ring, thioxo group, and a phenylmethoxy substituent which enhances its solubility and biological activity .
Antifungal Activity
Research indicates that derivatives of thiazolidineacetic acids exhibit notable antifungal properties. The presence of the phenylmethoxy group in this specific compound enhances its antifungal efficacy compared to other similar compounds. This modification potentially increases solubility and bioavailability, making it a promising candidate for antifungal therapies.
Aldose Reductase Inhibition
A significant area of study involves the compound's ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. In a comparative study, this compound demonstrated potent inhibitory effects with submicromolar IC50 values, outperforming the clinically used inhibitor epalrestat. The structure-activity relationship (SAR) analysis suggested modifications that could further enhance its inhibitory efficacy and selectivity .
Table 1: Aldose Reductase Inhibition Data
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Epalrestat | 5.0 | Competitive |
| 3-Thiazolidineacetic Acid | <0.5 | Mixed-type |
Cytotoxicity
While the compound shows promise as an aldose reductase inhibitor, it also exhibits low cytotoxicity against HepG2 cell lines, indicating a favorable safety profile for potential therapeutic use .
The biological activity of 3-thiazolidineacetic acid is attributed to its interaction with specific molecular targets:
- Aldose Reductase Binding: Molecular docking studies have identified key residues (His110, Trp111, Tyr48, Leu300) in the binding site of ALR2 that interact with the compound, contributing to its high-affinity binding and inhibitory action .
Case Studies
-
Study on Antifungal Activity:
A study evaluated various thiazolidine derivatives against common fungal strains. The results indicated that the presence of the phenylmethoxy group significantly enhanced antifungal activity compared to derivatives lacking this substitution. -
Diabetes Complications:
In a clinical setting, compounds similar to 3-thiazolidineacetic acid were tested for their ability to mitigate diabetic complications through aldose reductase inhibition. The findings supported the potential use of these compounds in managing diabetes-related conditions.
Q & A
Basic: What synthetic methodologies are effective for preparing (5Z)-configured 4-thiazolidinone derivatives?
Answer:
The compound is synthesized via a two-step process:
Knoevenagel condensation : Reacting 2,4-thiazolidinedione with 4-(phenylmethoxy)benzaldehyde in ethanol under reflux (24 hours) using piperidine as a catalyst to form the 5-arylidene intermediate.
Alkylation : Treating the intermediate with bromoacetic acid and potassium carbonate in anhydrous acetone (reflux, 24 hours), followed by acidification (pH 3) to yield the final product.
Key parameters :
- Yield optimization (24–73%) depends on substituent electronic effects and reaction time .
- Purification via recrystallization from methanol ensures purity .
Basic: How is structural characterization performed for this compound?
Answer:
Use a combination of:
- ¹H/¹³C NMR : To confirm the (5Z)-configuration via chemical shifts of the methylene proton (δ ~7.5–8.5 ppm) and carbonyl carbons (δ ~170–190 ppm) .
- Elemental analysis : Verify calculated vs. observed C/H/N values (e.g., C 60.13 vs. 60.26; N 3.51 vs. 3.67), with discrepancies indicating hydration or impurities .
- Melting point : A sharp range (e.g., 277–280°C) confirms crystallinity .
Advanced: How can conflicting elemental analysis data be resolved?
Answer:
Discrepancies between calculated and observed values (e.g., N 3.51 vs. 3.67) may arise from:
- Hydration : Adsorbed water in hygroscopic intermediates.
- Incomplete purification : Residual solvents (e.g., methanol) alter mass percentages.
Mitigation : - Conduct thermogravimetric analysis (TGA) to detect moisture.
- Re-purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: What strategies improve synthetic yields of analogous thiazolidinones?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yields by 15–20% .
- Substituent tuning : Electron-withdrawing groups on the aldehyde enhance condensation efficiency (e.g., nitro groups increase yield to 73% vs. 24% for methoxy derivatives) .
- Catalyst optimization : Replace piperidine with morpholine for sterically hindered aldehydes .
Basic: What biological screening models are suitable for evaluating its pharmacological activity?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli .
- Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced: How does the (5Z)-configuration influence aldose reductase inhibition?
Answer:
The (5Z)-isomer exhibits superior activity (IC₅₀ ~10 nM) due to:
- Spatial alignment : The planar thioxo group interacts with the enzyme’s hydrophobic pocket.
- Hydrogen bonding : The 4-oxo group forms H-bonds with Tyr48 and His110 residues.
Validation : Molecular docking and X-ray crystallography of bovine lens aldose reductase .
Advanced: How to address contradictory bioactivity results across studies?
Answer:
Variations in reported IC₅₀ values (e.g., antimicrobial vs. anticancer) may stem from:
- Assay conditions : Differences in pH, solvent (DMSO vs. ethanol), or cell line viability thresholds.
- Structural analogs : Substituents like 8-quinolyl (vs. phenylmethoxy) alter membrane permeability .
Recommendation : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines for comparative studies.
Advanced: What computational tools guide derivative design for enhanced activity?
Answer:
- QSAR modeling : Correlate substituent descriptors (Hammett σ, LogP) with bioactivity .
- Density functional theory (DFT) : Optimize geometry for binding affinity (e.g., Fukui indices predict reactive sites) .
- Molecular dynamics (MD) : Simulate protein-ligand interactions over 100 ns trajectories to assess stability .
Basic: Which analytical methods confirm the (5Z)-stereochemistry?
Answer:
- NOESY NMR : Detect spatial proximity between the methylene proton and thioxo group.
- X-ray crystallography : Resolve the planar geometry of the thiazolidinone ring .
- IR spectroscopy : Identify C=O (1720 cm⁻¹) and C=S (1250 cm⁻¹) stretching frequencies .
Advanced: How does the thioxo group impact compound stability under storage?
Answer:
The thioxo group:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
